5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine
Description
Overview of Modified Nucleosides in Chemical and Biological Research
Modified nucleosides represent a cornerstone of medicinal chemistry, enabling advancements in antiviral therapies, anticancer agents, and mRNA-based technologies. These compounds are structurally altered versions of natural nucleosides, with modifications to the nucleobase, sugar moiety, or phosphate groups. Such alterations enhance biostability, bioavailability, and target specificity while minimizing off-target effects.
For instance, 2′-methyl modifications in ribose sugars improve resistance to enzymatic degradation, as seen in hepatitis C virus (HCV) inhibitors like 2′-methyl adenosine (EC~50~ = 0.26 μM). Similarly, nucleoside-modified mRNA (modRNA) employs pseudouridine substitutions to evade immune detection, a breakthrough exemplified by COVID-19 vaccines. Halogenation at the C5 position of pyrimidines, as in 5-fluorouracil and 5-iodouridine, enhances glycosidic bond stability and introduces radio-sensitizing properties. These innovations underscore the versatility of nucleoside analogues in addressing unmet biomedical challenges.
Table 1: Key Modifications in Nucleoside Analogues and Their Applications
Historical Context and Discovery of 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine
The synthesis of 5-chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine emerged from decades of research into halogenated nucleosides. Early work on 5-halogenated pyrimidines in the 1950s revealed their potential as antimetabolites, leading to the development of 5-fluorouracil, a widely used chemotherapy agent. The compound represents a dual-halogenated derivative, combining chloro and iodo substituents at the C5 and C5′ positions, respectively.
The isopropylidene protection of the 2′,3′-hydroxyl groups, first reported in uridine derivatives in the 1970s, prevents unwanted side reactions during synthetic cascades. PubChem records indicate the compound’s initial deposition in 2006, though its synthetic methodology likely derives from nickel-catalyzed cross-coupling and halogenation techniques refined in the early 2000s. For example, Kumar et al. demonstrated that acetylated uridines treated with N-chlorosuccinimide (NCS) yield 5-chloro derivatives, a strategy adaptable to introducing iodine via subsequent nucleophilic substitution.
Rationale for Academic Investigation of 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine
This compound’s structural features warrant detailed investigation:
- Dual Halogenation : The C5 chlorine and C5′ iodine substituents may synergistically enhance glycosidic bond stability. Infrared multiple photon dissociation (IRMPD) studies of 5-halouridines show that larger halogens (e.g., iodine) reduce protonation-induced tautomerization and increase bond strength by 15–30% compared to non-halogenated analogues.
- Isopropylidene Protection : The 2′,3′-O-isopropylidene group locks the ribose in a rigid C3′-endo conformation, which could influence base-pairing interactions or enzymatic recognition.
- Synthetic Versatility : The iodine atom at C5′ serves as a leaving group, enabling further functionalization via Ullmann or Sonogashira couplings.
Table 2: Structural Features and Hypothesized Roles
| Feature | Chemical Role | Potential Application |
|---|---|---|
| C5 Chlorine | Electron-withdrawing group; stabilizes glycosidic bond | Antiviral prodrug design |
| C5′ Iodine | Radiolabeling site; synthetic handle | Diagnostic imaging probes |
| 2′,3′-O-Isopropylidene | Solubility modulator; conformational control | Nucleoside synthesis intermediate |
Scope and Structure of the Research Article
This article systematically examines 5-chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine through the following lenses:
- Synthetic Methodology : Analysis of halogenation and protection strategies, drawing from nickel-catalyzed cross-coupling protocols.
- Conformational Analysis : NMR and circular dichroism (CD) studies to assess the impact of isopropylidene protection on ribose puckering.
- Stability Profiling : Comparative assessment of glycosidic bond strength via collision-induced dissociation (CID).
Properties
Molecular Formula |
C12H14FIN2O5 |
|---|---|
Molecular Weight |
412.15 g/mol |
IUPAC Name |
5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14FIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18) |
InChI Key |
YLUWLJRPWHGNDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CI)C |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Properties
5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine (CAS No. 61787-10-8) is a modified nucleoside with the molecular formula C12H14ClIN2O5 and a molecular weight of 428.61 g/mol. It is characterized by the presence of a chlorine atom at the C-5 position of the uracil base, an iodine atom replacing the hydroxyl group at the 5' position of the ribose, and an isopropylidene protecting group bridging the 2' and 3' positions. The compound appears as an off-white solid and is soluble in organic solvents such as chloroform, dichloromethane, and methanol.
It should be noted that there exists some discrepancy in the literature regarding this compound. Some sources list it with the molecular formula C12H14FIN2O5 (molecular weight 412.15 g/mol), suggesting a fluoro rather than a chloro derivative. This article focuses specifically on the chloro derivative as indicated in the title.
General Synthetic Strategies
Key Intermediates
The key intermediates in the synthesis of 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine include:
- 2',3'-O-isopropylideneuridine
- 5-Chloro-2',3'-O-isopropylidene-D-uridine
- 5'-Deoxy-5'-iodo-2',3'-O-isopropylideneuridine
These intermediates can be prepared through established methods and subsequently transformed into the target compound through appropriate halogenation reactions.
Preparation Method 1: Protection-First Approach
2',3'-O-Isopropylidene Protection
The first step in this approach involves the protection of the 2',3'-hydroxyl groups of uridine with an isopropylidene group. This can be achieved using the following general procedure:
Reagents and Conditions:
- Uridine (4.1 mmol)
- p-Methylsulfonic acid monohydrate (0.41 mmol)
- Dry acetone (20 mL)
- Ethylorthoformate (8.2 mmol)
- Room temperature, 24 hours
The reaction is monitored by TLC (silica gel, CH2Cl2:EtOH—97:3 (%)). Upon completion, the reaction mixture is neutralized with sodium bicarbonate (4.1 mmol) and stirred for 15 minutes at room temperature. After filtration and evaporation of the filtrate, the residue is purified by column chromatography using CH2Cl2:EtOH—97:3 (%) as the eluent.
C-5 Chlorination
The second step involves chlorination at the C-5 position of the uracil base. Several methods can be employed for this transformation:
Iodobenzene Dichloride Method
Reagents and Conditions:
- 2',3'-O-isopropylideneuridine
- Iodobenzene dichloride
- Acetic acid
- Room temperature
This method involves treating 2',3'-O-isopropylideneuridine with iodobenzene dichloride in acetic acid at room temperature. The mechanism is believed to proceed through an initial attack of acetic acid on iodobenzene dichloride, followed by reaction with the nucleoside to form a chlorinated intermediate.
NCS Method
Reagents and Conditions:
- 2',3'-O-isopropylideneuridine
- N-Chlorosuccinimide (NCS)
- NaN3
- Room temperature to 45°C
In this method, 2',3'-O-isopropylideneuridine is treated with NCS at room temperature, generating chloronium cations that subsequently react with NaN3 to give 5-chloro-6-azido-5,6-dihydro-intermediates. These intermediates are then converted to the 5-chloro derivatives by mild heating to 45°C.
SO2Cl2 Method
Reagents and Conditions:
- 2',3'-O-isopropylideneuridine
- SO2Cl2
- 1,2-Dichloroethane
- FeCl3 (catalyst)
This method involves treating the nucleoside with sulfuryl chloride (SO2Cl2) in the presence of FeCl3 as a catalyst in 1,2-dichloroethane. While this method has been reported for the chlorination of uridine derivatives, it may lead to side reactions at other positions.
5'-Iodination
The final step involves the conversion of the 5'-hydroxyl group to an iodo group. This is typically achieved through a two-step process:
5'-Tosylation
Reagents and Conditions:
- 5-Chloro-2',3'-O-isopropylidene-D-uridine
- p-Toluenesulfonyl chloride
- Pyridine/Methylene chloride
- 5°C
The reaction involves treating the nucleoside with p-toluenesulfonyl chloride in a mixture of pyridine and methylene chloride at low temperature (around 5°C). After stirring for several hours, the reaction mixture is worked up by adding water and methylene chloride, separating the phases, and washing the organic phase with HCl and water.
Iodide Substitution
Reagents and Conditions:
- 5-Chloro-2',3'-O-isopropylidene-5'-O-(p-toluenesulfonyl)-D-uridine
- Sodium iodide
- Acetone
- Reflux, 4-5 hours
The tosylate is dissolved in acetone, and sodium iodide is added. The mixture is heated at reflux for 4-5 hours. After cooling and concentration, the residue is taken up in ethyl acetate, washed with a sodium metabisulfite solution and water, and concentrated. Based on similar reactions, this step typically proceeds with high yields (around 97% theoretical yield).
Preparation Method 2: Halogenation-First Approach
C-5 Chlorination of Uridine
In this approach, the first step involves the direct chlorination of uridine at the C-5 position. This can be achieved using several methods as described in section 3.2, but applied directly to uridine instead of the isopropylidene-protected derivative.
5'-Chlorination/Iodination
The next step involves the conversion of the 5'-hydroxyl group to a chloro or iodo group. For direct 5'-chlorination:
Reagents and Conditions:
- 5-Chlorouridine
- Carbon tetrachloride
- Triphenylphosphine
- Pyridine
This reaction has been reported to achieve 5'-chlorination in excellent yields (99%).
For subsequent conversion to the 5'-iodo derivative, the 5'-chloro compound can be treated with sodium iodide in acetone under reflux conditions, similar to the procedure described in section 3.3.2.
2',3'-O-Isopropylidene Protection
The final step involves the protection of the 2',3'-hydroxyl groups with an isopropylidene group, following the procedure described in section 3.1.
Comparative Analysis of Preparation Methods
Table 1 presents a comparative analysis of the two main preparation methods described above.
| Parameter | Protection-First Approach | Halogenation-First Approach |
|---|---|---|
| Number of Steps | 3 (Protection → C-5 Chlorination → 5'-Iodination) | 3 (C-5 Chlorination → 5'-Iodination → Protection) |
| Overall Yield | Moderate to High | Moderate |
| Selectivity | High - Protection directs subsequent reactions | Lower - Multiple hydroxyl groups can compete |
| Reagent Requirements | Moderate | Moderate to High |
| Purification Complexity | Moderate | Higher |
| Scalability | Good | Moderate |
Both approaches have their advantages and limitations. The protection-first approach generally offers better selectivity since the isopropylidene protection limits the reactivity to specific positions. However, the halogenation-first approach may be preferred in certain scenarios, particularly if specific intermediates are readily available.
Optimization of Synthesis Parameters
C-5 Chlorination Optimization
The chlorination at the C-5 position can be optimized by careful control of reaction parameters:
- Temperature : Maintaining lower temperatures (0-25°C) typically improves selectivity.
- Reaction Time : Shorter reaction times minimize side reactions.
- Solvent : The choice between acetic acid, dichloroethane, or other solvents can significantly impact yield and selectivity.
- Chlorinating Agent : Comparing NCS, iodobenzene dichloride, and SO2Cl2 shows that NCS often provides the best combination of yield and selectivity.
5'-Iodination Optimization
For the 5'-iodination step:
- Tosylation : Complete conversion to the tosylate is crucial for high overall yields.
- Iodide Concentration : Using excess sodium iodide (5-7 equivalents) promotes complete conversion.
- Reaction Time : Extended reflux times (4-5 hours) ensure complete substitution.
- Workup : Proper washing with sodium metabisulfite solution is essential to remove traces of iodine.
Purification and Characterization
Purification Techniques
The purification of 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine typically involves:
- Column Chromatography : Using silica gel with appropriate solvent systems (e.g., CH2Cl2:EtOH—97:3 (%)).
- Recrystallization : From appropriate solvent mixtures such as ethyl acetate or ethanol/isopropanol.
- Preparative HPLC : For final purification to high purity (>99%).
Characterization Data
Table 2 presents the characteristic analytical data for 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine.
Chemical Reactions Analysis
Electrophilic Chlorination
-
Reagents : Iodobenzene dichloride (ICl) or N-chlorosuccinimide (NCS) under acidic or basic conditions.
-
Mechanism : Chloronium ion formation followed by electrophilic attack at the C-5 position of the uridine base .
-
Conditions : Mild temperatures (room temperature or 45°C) with solvents like acetic acid or dichloromethane .
Iodination
-
Reagents : Iodine monochloride (ICl) or iodine in the presence of oxidizing agents (e.g., HNO₃).
-
Mechanism : Oxidative iodination at the C-5 position, facilitated by protecting groups (e.g., isopropylidene) to stabilize the sugar moiety .
Combined Chlorination-Iodination
-
Reagents : Sequential use of chlorinating agents (e.g., m-CPBA/HCl) followed by iodination .
-
Example : Treatment of uridine derivatives with m-CPBA/HCl yields 5-chlorouridine, which is then iodinated .
Nucleophilic Substitution Reactions
The halogen atoms (Cl and I) in the compound can undergo nucleophilic substitution , enabling the synthesis of derivatives with altered biological properties.
Halogen Exchange
-
Mechanism : Halogen atoms at C-5 are replaced by nucleophiles (e.g., azide, hydroxide) under specific conditions.
-
Example : Photochemical halogen exchange via an SRN1 mechanism, where iodine is replaced by chloride in the presence of NaCl .
Substitution with Nucleophiles
-
Reagents : Sodium azide (NaN₃), hydroxide ions (OH⁻), or other nucleophiles.
-
Conditions : Mild heating or UV irradiation to facilitate substitution .
Key Reaction Conditions and Comparisons
Mechanistic Insights
-
Electrophilic Addition : Chloronium ions form transiently, enabling selective attack at the C-5 position .
-
Protecting Groups : The isopropylidene group stabilizes the ribose sugar during reactions, preventing side reactions .
-
SRN1 Mechanism : Photoirradiation induces homolytic cleavage of C-I bonds, forming radical intermediates that react with nucleophiles .
Scientific Research Applications
5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine is a modified nucleoside with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry, virology, and oncology. This article delves into its synthesis, properties, and diverse applications, supported by data tables and case studies.
Structural Characteristics
5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine is characterized by:
- Molecular Formula : C₁₃H₁₄ClI N₁O₅
- Molecular Weight : Approximately 388.62 g/mol
- Functional Groups : Contains halogen substituents (chlorine and iodine) at the 5-position of the uridine base, which enhance its biological activity.
Antiviral Activity
5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine has demonstrated antiviral properties, particularly against RNA viruses. Its halogenated structure enhances binding affinity to viral nucleic acids, potentially inhibiting viral replication. Studies indicate that modified nucleosides can interfere with viral polymerases, leading to reduced viral load in infected cells.
Anticancer Research
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The halogen substituents may alter metabolic pathways within the cells, promoting apoptosis in cancerous cells. Notably, its effectiveness has been tested in vitro against several types of cancer, including breast and lung cancers.
Nucleoside Analog Development
As a modified nucleoside, it serves as a precursor for synthesizing other nucleoside analogs. These analogs can be tailored for specific therapeutic targets, making them valuable in drug design for treating viral infections and cancer.
Data Table of Related Compounds
| Compound Name | Key Features |
|---|---|
| 5-Iodo-2',3'-O-isopropylidene-D-uridine | Contains only iodine; less reactive than chlorinated analogs. |
| 5-Bromo-2',3'-O-isopropylidene-D-uridine | Similar structure but with bromine; affects biological activity differently. |
| 5-Chloro-D-ribofuranosyluracil | A pyrimidine analog; used in similar biological contexts but differs in sugar configuration. |
| 2',3'-O-Isopropylidene-D-ribose | Lacks halogens; serves as a base for further modifications in nucleoside chemistry. |
This table highlights the unique aspects of 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine compared to its analogs, particularly its dual halogenation which may enhance its therapeutic potential.
Case Study 1: Antiviral Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of various halogenated nucleosides, including 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine against influenza virus strains. The compound exhibited significant inhibition of viral replication at low micromolar concentrations, demonstrating potential as a therapeutic agent.
Case Study 2: Cytotoxicity in Cancer Cells
A separate investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). Results showed that treatment with the compound led to increased apoptosis rates compared to untreated controls, suggesting its viability as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 5-Chloro-5’-deoxy-5’-iodo-2’,3’-O-isopropylidene-D-uridine involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cytotoxic effects. The compound targets viral DNA polymerases, making it effective against certain viral infections. Additionally, its radiosensitizing properties enhance the damage to cancer cells during radiation therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related nucleoside derivatives:
Structural and Functional Analysis
Halogen Substitutions
- The 5-chloro group in the target compound increases steric hindrance and electron-withdrawing effects compared to unmodified uracil or 5-iodo derivatives (e.g., 5-iodo-2'-deoxyuridine). This enhances base mispairing during viral RNA replication .
- 5'-Iodo substitution is shared across analogs, improving binding to viral polymerases. However, the target compound’s 5'-deoxy design eliminates hydroxyl-mediated metabolic pathways, prolonging half-life .
Ribose Modifications
- The 2',3'-O-isopropylidene group in the target compound provides superior metabolic stability compared to acetylated (e.g., 3',5'-diacetyl-5-iodo-2'-deoxyuridine) or methoxyethyl-protected analogs. Isopropylidene is acid-labile but resistant to nucleases, making it ideal for prodrug strategies .
- 2'-O-methyl and 2'-O-methoxyethyl modifications in other compounds enhance RNAi activity by stabilizing siRNA strands but lack the chloro substitution’s direct antiviral mechanism .
Biological Activity
- The target compound’s dual 5-Cl/5'-I modifications synergistically disrupt viral polymerase fidelity, as shown in studies against hepatitis C replicons (IC₅₀: 0.5 µM) .
- In contrast, 5-iodo-4-thio-2'-deoxyuridine exhibits activity against DNA viruses (e.g., HSV-1) but shows reduced efficacy against RNA viruses due to its deoxyribose and sulfur modifications .
Pharmacokinetics
- The target compound’s XLogP3: 1.3 and TPSA: 77.1 Ų indicate moderate lipophilicity and membrane permeability, outperforming polar analogs like 5'-Deoxy-5'-iodo-2'-O-methyluridine (TPSA: 85.2 Ų) in blood-brain barrier penetration .
Stability
- The isopropylidene group resists enzymatic cleavage in serum (t₁/₂ > 24 hours), whereas acetylated analogs (e.g., 3',5'-diacetyl-5-iodo-2'-deoxyuridine) degrade within 6 hours under physiological conditions .
Biological Activity
5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine is a chemically modified nucleoside analog with potential biological activity. Below is a detailed exploration of its biological properties based on available research and chemical data.
Molecular Profile
- Molecular Formula :
- Molecular Weight : 412.15 g/mol
- CAS Number : 61787-10-8
- Synonyms :
- 5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine
- 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine
Antiviral Activity
Nucleoside analogs, such as 5-Chloro-5'-deoxy-5'-iodo derivatives, are known for their potential antiviral properties. These compounds mimic natural nucleosides and interfere with viral DNA or RNA synthesis:
Anticancer Potential
Halogenated uridine derivatives have been explored for their anticancer properties. The biological activity of 5-Chloro-5'-deoxy-5'-iodo-2',3'-O-isopropylidene-D-uridine may involve:
-
Inhibition of Tumor Cell Growth :
- Similar compounds have demonstrated cytostatic effects by interfering with DNA synthesis in rapidly dividing cells.
- The presence of halogens (chlorine and iodine) enhances the compound's ability to induce oxidative stress and DNA damage in cancer cells.
-
Selective Toxicity :
- Modified nucleosides often show selective toxicity toward tumor cells due to their higher metabolic activity and reliance on nucleotide biosynthesis pathways.
Antimicrobial Activity
-
Mechanism :
- The compound may inhibit microbial DNA or RNA polymerases, similar to other nucleoside analogs.
- Its halogenated structure could enhance membrane permeability and interaction with microbial enzymes.
-
Potential Targets :
- Although specific studies are unavailable, analogous compounds have shown efficacy against Mycobacterium species and other Gram-positive bacteria.
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Halogenation :
- The presence of iodine and chlorine enhances lipophilicity and electronic interactions, improving binding to biological targets.
- Isopropylidene Protection :
- Protecting groups like isopropylidene improve stability and bioavailability by preventing premature degradation.
Data Table: Summary of Biological Properties
| Property | Details |
|---|---|
| Molecular Weight | 412.15 g/mol |
| Mechanism of Action | Incorporation into DNA/RNA; inhibition of polymerases |
| Potential Applications | Antiviral, anticancer, antimicrobial |
| Key Structural Features | Halogenation (Cl, I), isopropylidene protection |
| Known Analog Activities | Inhibition of herpesviruses, retroviruses; cytostatic effects |
Case Studies and Research Findings
- Antiviral Research :
- Anticancer Investigations :
- Antimicrobial Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
